REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[C:14](=[O:16])[CH2:13][CH2:12][CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-].[OH-].[K+]>O1CCCC1.CCOCC>[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[CH:14]([OH:16])[CH2:13][CH2:12][CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2 |f:1.2.3.4.5.6,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred further for 2 hours, whereupon the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
FILTRATION
|
Details
|
The insoluble product was filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was then dissolved in 3N HCl
|
Type
|
FILTRATION
|
Details
|
the residual insoluble salts filtered off
|
Type
|
WASH
|
Details
|
The acid solution was washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying at 80° C. under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CCCC(C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[C:14](=[O:16])[CH2:13][CH2:12][CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-].[OH-].[K+]>O1CCCC1.CCOCC>[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[CH:14]([OH:16])[CH2:13][CH2:12][CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2 |f:1.2.3.4.5.6,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred further for 2 hours, whereupon the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
FILTRATION
|
Details
|
The insoluble product was filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was then dissolved in 3N HCl
|
Type
|
FILTRATION
|
Details
|
the residual insoluble salts filtered off
|
Type
|
WASH
|
Details
|
The acid solution was washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying at 80° C. under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CCCC(C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |